1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride
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Overview
Description
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 1, and dimethyl groups at positions 3 and 5 of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as pyrazole oxides.
Reduction: Reduced derivatives such as pyrazole hydrides.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological macromolecules, influencing their activity . The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the trifluoromethyl and methanamine groups, resulting in different chemical and biological properties.
1-(trifluoromethyl)-1H-pyrazole: Lacks the dimethyl and methanamine groups, affecting its reactivity and applications.
4-methyl-1H-pyrazole: Lacks the trifluoromethyl and methanamine groups, leading to different pharmacological activities.
Uniqueness
1-[3,5-dimethyl-1-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride is unique due to the combination of its trifluoromethyl, dimethyl, and methanamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
2763754-90-9 |
---|---|
Molecular Formula |
C7H11ClF3N3 |
Molecular Weight |
229.6 |
Purity |
95 |
Origin of Product |
United States |
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